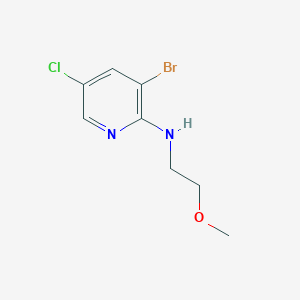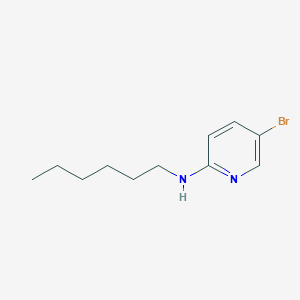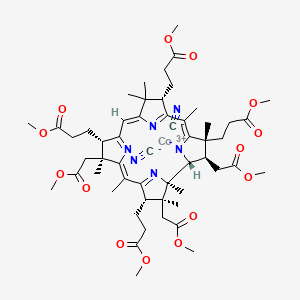
3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO-
Overview
Description
3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- is a compound that belongs to the class of amino acids It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, attached to a propanoic acid backbone
Mechanism of Action
Target of Action
The compound “(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride” primarily targets the GPR40 receptor . The GPR40 receptor, also known as the free fatty acid receptor, is predominantly expressed in pancreatic β-cells and enhances insulin secretion in a glucose-dependent manner .
Mode of Action
The compound acts as a full agonist at the GPR40 receptor . This means it binds to the receptor and activates it to produce a response. The activation of the GPR40 receptor enhances insulin secretion, which is beneficial for the treatment of type 2 diabetes mellitus (T2DM) .
Biochemical Pathways
The activation of the GPR40 receptor triggers a cascade of biochemical reactions that lead to the secretion of insulin . This involves the mobilization of intracellular calcium ions and the activation of protein kinase C, which ultimately leads to the exocytosis of insulin-containing granules .
Pharmacokinetics
The compound’slipophilicity is reduced, which could potentially enhance its bioavailability
Result of Action
The activation of the GPR40 receptor by this compound leads to an increase in insulin secretion . This can help to regulate blood glucose levels and potentially provide a therapeutic benefit in the treatment of T2DM .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of glucose is necessary for the GPR40 receptor-mediated enhancement of insulin secretion . Therefore, the compound’s efficacy may be influenced by the patient’s blood glucose levels. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the stability and action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to the desired product .
Another method involves the electrochemically-promoted synthesis of benzo[b]thiophene derivatives using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or electrochemical methods, optimized for higher yields and cost-effectiveness. The choice of method depends on the desired purity, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- is unique due to its specific structural features, such as the presence of the benzo[b]thiophene moiety and the amino acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.ClH/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHHPPCCBSKMGN-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583784 | |
| Record name | 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308103-39-1 | |
| Record name | 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-4-(3-carboxyphenylsulfonyl)-[1,4]diazepane](/img/structure/B1627232.png)













